In-house Boc-protection of 3-amino-5-trifluoromethylpyridine suffers from poor nucleophilicity, requiring harsh conditions and often yielding incomplete conversion or bis-Boc impurities. This pre-protected building block provides an immediate coupling-ready scaffold, bypassing that bottleneck. • Ready-to-couple Boc-protected amine avoids low-yielding protection step. • 5-CF3 group blocks oxidative metabolism and enhances pharmacokinetic properties. • Accelerates library synthesis of kinase inhibitors and thiazole carboxamides. Supplied in high purity, in stock for fast delivery.
3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS 1187055-61-3) is a highly specialized, pre-protected fluorinated heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical development [1]. By incorporating a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the 5-position alongside a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, this compound provides an immediate, ready-to-couple scaffold. It is primarily procured to bypass challenging protection steps on electron-deficient amines, enabling rapid library synthesis of complex multi-ring pharmaceutical intermediates, such as kinase inhibitors and purine receptor antagonists, while intrinsically improving the metabolic stability and membrane permeability of downstream candidates [1].
Substituting this specific building block with non-fluorinated analogs like 3-(Boc-amino)pyridine fundamentally alters the electronic and metabolic profile of the final molecule, resulting in a significantly more basic pyridine nitrogen that can introduce off-target toxicities and leave the 5-position vulnerable to rapid CYP450 oxidative metabolism [1]. Conversely, attempting to procure the unprotected baseline, 3-amino-5-trifluoromethylpyridine, forces the end-user to perform the Boc-protection step in-house [2]. Because the -CF3 group severely depletes the electron density and nucleophilicity of the 3-amino group, in-house protection is notoriously sluggish, requires harsh basic conditions, and often suffers from significant yield losses due to incomplete conversion or bis-Boc impurity formation, ultimately inflating procurement and labor costs [2].
The incorporation of the -CF3 group exerts a profound electron-withdrawing effect on the pyridine core, significantly reducing the basicity of the ring nitrogen compared to non-fluorinated analogs [1]. While the standard 3-aminopyridine core exhibits a pKa of approximately 6.04, the fluorinated 3-amino-5-trifluoromethylpyridine core demonstrates a predicted pKa of 3.74 [2]. This >2.2 unit reduction in pKa ensures that the pyridine nitrogen remains largely unprotonated at physiological pH.
| Evidence Dimension | Pyridine nitrogen pKa |
| Target Compound Data | ~3.74 (fluorinated core) |
| Comparator Or Baseline | 3-aminopyridine (~6.04) |
| Quantified Difference | >2.2 unit reduction in pKa |
| Conditions | Aqueous solution, 25°C |
Lowering the basicity of the pyridine ring is a primary strategy for medicinal chemists to eliminate hERG-related cardiotoxicity and alter the salt-pairing profile of the drug candidate.
The trifluoromethyl group acts as a potent lipophilicity enhancer, which is critical for compounds targeting intracellular domains [1]. The baseline 3-aminopyridine core is highly hydrophilic with a logP of 0.11, whereas the 5-trifluoromethyl substituted core achieves a logP of 2.26 [2]. This substantial increase in lipophilicity directly translates to improved passive cellular membrane permeability for downstream active pharmaceutical ingredients (APIs).
| Evidence Dimension | Partition coefficient (logP) |
| Target Compound Data | 2.26 (fluorinated core) |
| Comparator Or Baseline | 3-aminopyridine (0.11) |
| Quantified Difference | >2.1 logP unit increase |
| Conditions | Octanol/water partition model |
Procuring the fluorinated building block intrinsically embeds higher membrane permeability into the scaffold, which is essential for developing orally bioavailable intracellular inhibitors.
Procuring the pre-protected 3-(Boc-amino)-5-trifluoromethyl-pyridine eliminates a highly inefficient synthetic step [1]. The unprotected 3-amino-5-trifluoromethylpyridine features a deactivated, poorly nucleophilic amine due to the electron-withdrawing -CF3 group. In-house Boc protection of such electron-deficient anilines typically results in moderate yields (often 60-80%) and requires strong bases or extended reaction times, risking the formation of bis-Boc impurities[2]. Procuring the pre-protected form guarantees 100% material retention for immediate downstream coupling.
| Evidence Dimension | Effective yield of Boc-protected intermediate |
| Target Compound Data | 100% (ready-to-use procurement) |
| Comparator Or Baseline | Unprotected 3-amino-5-trifluoromethylpyridine (typically 60-80% yield post-protection) |
| Quantified Difference | 20-40% yield recovery and elimination of 1 synthetic step |
| Conditions | Standard Boc-anhydride protection protocols |
Bypassing the low-yielding protection of a deactivated amine saves expensive reagents, reduces labor, and accelerates high-throughput library synthesis.
In complex multi-step synthesis, free amines can poison palladium catalysts or undergo competitive N-arylation during Suzuki or Buchwald-Hartwig couplings [1]. The robust Boc protection on 3-(Boc-amino)-5-trifluoromethyl-pyridine completely masks the amine, ensuring that subsequent functionalizations (e.g., if the pyridine ring is further halogenated or metalated) proceed with absolute chemoselectivity [1]. Unprotected comparators require careful optimization to prevent unwanted N-arylation side products.
| Evidence Dimension | Chemoselectivity in Pd-catalyzed coupling |
| Target Compound Data | Complete amine masking (no N-arylation) |
| Comparator Or Baseline | Unprotected aminopyridine (prone to competitive N-arylation) |
| Quantified Difference | Prevention of competitive N-arylation pathways |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
Procuring the Boc-protected building block ensures predictable, scalable downstream functionalization without wasting expensive transition-metal catalysts.
Ideal for generating thiazole carboxamides and other hinge-binding motifs (e.g., PIM kinase inhibitors) where the -CF3 group is required to occupy a specific hydrophobic pocket while the Boc group allows selective coupling of the core scaffold .
The perfect drop-in replacement when a lead compound containing a standard aminopyridine ring suffers from rapid CYP450-mediated oxidative clearance at the 5-position. The -CF3 group effectively blocks this metabolic hotspot while maintaining the 3-amino attachment point .
Procured specifically to accelerate library generation by bypassing the difficult and low-yielding Boc-protection of electron-deficient fluorinated amines, allowing chemists to proceed directly to parallel cross-coupling reactions .